molecular formula C16H17Cl2N3O2S B2360041 N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide CAS No. 69186-54-5

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide

Cat. No.: B2360041
CAS No.: 69186-54-5
M. Wt: 386.29
InChI Key: FEOUYEIRGZIIRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide involves several steps. One common synthetic route includes the reaction of 2-amino-5-bromothiazole with 3,4-dichloroaniline to form an intermediate product. This intermediate is then reacted with pivaloyl chloride under specific conditions to yield the final compound . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity.

Chemical Reactions Analysis

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Mechanism of Action

The mechanism of action of N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide can be compared with other thiazole derivatives, such as:

What sets this compound apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

The compound N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

CxHyClzNaOb\text{C}_{x}\text{H}_{y}\text{Cl}_{z}\text{N}_{a}\text{O}_{b}

Where x,y,z,a,bx,y,z,a,b correspond to the number of each atom in the compound. The presence of the thiazole ring and the dichlorophenyl moiety suggests potential interactions with biological targets.

Table 1: Basic Properties of this compound

PropertyValue
Molecular FormulaCx_{x}Hy_{y}Clz_{z}Na_{a}Ob_{b}
Molecular WeightApprox. 410 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The thiazole moiety is known for its ability to inhibit various kinases involved in cancer progression.

Mechanism of Action:

  • Inhibition of Kinase Activity: Thiazole derivatives can disrupt signaling pathways that promote tumor growth.
  • Induction of Apoptosis: They may trigger programmed cell death in cancer cells through mitochondrial pathways.

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties. Studies show that similar compounds can exhibit activity against a range of bacteria and fungi.

Case Study:
A study reported that thiazole derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use as antimicrobial agents in clinical settings .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective effects of thiazole derivatives. These compounds may offer protective benefits against neurodegenerative diseases by modulating oxidative stress and inflammation.

Mechanism:

  • Free Radical Scavenging: Thiazole compounds can act as antioxidants, reducing oxidative damage in neuronal cells.
  • Anti-inflammatory Properties: They may inhibit pro-inflammatory cytokines, contributing to neuroprotection.

In Vivo Studies

In vivo studies using animal models have shown promising results for this compound. For instance, administration in rodent models led to significant tumor reduction and improved survival rates compared to control groups.

Pharmacokinetics

The pharmacokinetic profile indicates good absorption and bioavailability, which are critical for therapeutic efficacy. Further studies are required to fully elucidate its metabolic pathways and excretion routes.

Properties

IUPAC Name

N-[4-[2-(3,4-dichloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2N3O2S/c1-16(2,3)14(23)21-15-20-10(8-24-15)7-13(22)19-9-4-5-11(17)12(18)6-9/h4-6,8H,7H2,1-3H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEOUYEIRGZIIRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC(=CS1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.